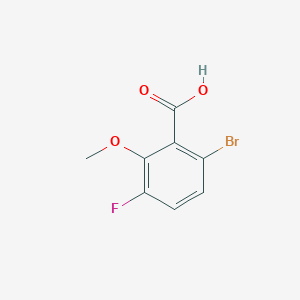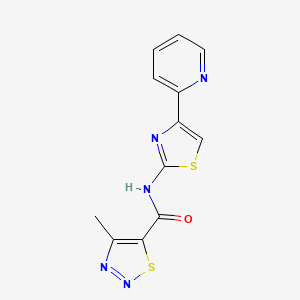![molecular formula C12H5Cl5O4 B2734292 5-[(Pentachlorophenoxy)methyl]-2-furoic acid CAS No. 832739-78-3](/img/structure/B2734292.png)
5-[(Pentachlorophenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Pentachlorophenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C12H5Cl5O4 . It is a complex organic compound that contains pentachlorophenol, furan, and carboxylic acid functional groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a carboxylic acid group and a pentachlorophenol group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (390.43 g/mol) and its molecular formula (C12H5Cl5O4) . Other properties such as melting point, boiling point, and density could be determined experimentally.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
- Dioxin and Dioxin-like PCB Impurities in Agrochemical Formulations : A study highlighted the presence of dioxin impurities in historic Japanese agrochemical formulations, including pentachlorophenol (PCP) and related compounds, indicating significant environmental contamination risks associated with their use. The analysis suggests that PCP and chloronitrofen (CNP) contained high concentrations of PCDD/DFs, raising concerns about their long-term ecological and human health impacts (Masunaga, Takasuga, & Nakanishi, 2001).
Chemical Synthesis and Catalysis
- Aerobic Oxidation of Hydroxymethylfurfural and Furfural : Research on the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural using Cox Oy -N@C catalysts demonstrated high yield and selectivity in the production of furandicarboxylic acid methyl (FDCAM) and methyl 2-furoate. This process illustrates the potential of using furanic compounds for synthesizing valuable chemicals in an environmentally benign manner (Deng et al., 2014).
Biocatalysis and Bio-based Polymers
Biocatalytic Production of 2,5-Furandicarboxylic Acid (FDCA) : A review of the biocatalytic methods for synthesizing FDCA from HMF and other chemicals highlights the potential of bio-based processes for producing sustainable polymers. The focus on enzymatic and whole-cell catalysis offers insights into efficient, selective, and environmentally friendly production methods for FDCA, an important precursor for bio-based polymers (Yuan et al., 2019).
Fully Biobased Superpolymers from FDCA : Research on the synthesis of fully biobased homopolyesters of 2,5-furandicarboxylic acid (2,5-FDCA) underscores the material's versatility for creating rigid to flexible, high-performance packaging materials. This study provides a foundation for developing sustainable materials with varied functional properties, catering to different industrial applications (Guidotti et al., 2020).
Detoxification and Environmental Remediation
- Biological Detoxification of Furfural and HMF : The efficiency of a newly isolated Enterobacter sp. FDS8 in detoxifying furfural and HMF from lignocellulose hydrolysate was highlighted, showing potential for improving the feasibility of biological detoxification processes in commercial applications. This approach not only enhances the efficiency of lignocellulosic biomass conversion but also contributes to the development of more sustainable biofuel and biochemical production processes (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUWSIFPIZKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2734212.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
